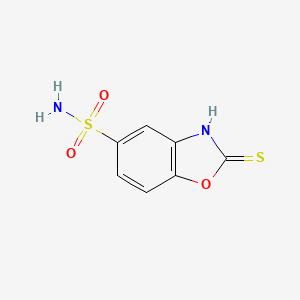

2-Mercapto-1,3-benzoxazole-5-sulfonamide

Beschreibung

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural products, pharmaceuticals, and functional materials. Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. The aromatic nature of this fused system imparts considerable stability, while also providing reactive sites for functionalization. The incorporation of a mercapto (-SH) group and a sulfonamide (-SO₂NH₂) moiety onto the benzoxazole (B165842) framework, as seen in 2-Mercapto-1,3-benzoxazole-5-sulfonamide, creates a molecule with a unique electronic and steric profile, opening avenues for diverse chemical interactions and biological activities.

Significance of the Benzoxazole and Sulfonamide Scaffolds in Research

Both the benzoxazole and sulfonamide moieties are independently recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of known drugs and biologically active compounds.

Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological properties. rsc.org Their structural resemblance to naturally occurring nucleotides allows them to interact with biological macromolecules. scbt.com This has led to the development of benzoxazole-containing compounds with various therapeutic applications. rsc.org

The sulfonamide group is a cornerstone of medicinal chemistry, most famously associated with the first commercially available antibacterial agents, the sulfa drugs. researchgate.netnih.gov The versatility of the sulfonamide functional group allows it to act as a key pharmacophore in drugs targeting a wide range of conditions, including viral infections, cancer, and inflammatory diseases. nih.gov Sulfonamides are particularly well-known for their ability to inhibit enzymes, a property central to their therapeutic effects. researchgate.netnih.gov

The combination of these two potent scaffolds in a single molecule, this compound, suggests a high potential for novel biological activity.

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound is primarily centered on its synthesis and its activity as an enzyme inhibitor. A notable area of investigation has been its role as a carbonic anhydrase inhibitor.

A key study in this area detailed the synthesis of this compound, referred to as compound 2 in the research, starting from 2-aminophenol-4-sulfonamide. rsc.org The investigation focused on its inhibitory effects on human carbonic anhydrase (hCA) isoforms. rsc.org The research highlighted that the introduction of the sulfonamide group, a well-established zinc-binding group, significantly influences the compound's interaction with the enzyme's active site. rsc.org This suggests that the sulfonamide moiety is the primary group responsible for coordinating with the metal ion in the enzyme. rsc.org

While the parent compound, 2-mercaptobenzoxazole (B50546), also demonstrates inhibitory activity against hCA isoforms, its sulfonamide derivative exhibits a distinct kinetic profile. rsc.org This underscores the importance of the sulfonamide group in modulating the biological activity of the benzoxazole scaffold. rsc.org The exploration of such derivatives is paving the way for the development of more selective carbonic anhydrase inhibitors. rsc.org

Below is a data table summarizing the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide | nih.gov |

| Molecular Formula | C₇H₆N₂O₃S₂ | nih.gov |

| Molecular Weight | 230.26 g/mol | scbt.com |

| CAS Number | 24962-79-6 | sigmaaldrich.com |

| InChIKey | SCMGHROIQYCXRC-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2/c8-14(10,11)4-1-2-6-5(3-4)9-7(13)12-6/h1-3H,(H,9,13)(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMGHROIQYCXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Analytical Techniques

Structural Elucidation Techniques for 2-Mercapto-1,3-benzoxazole-5-sulfonamide and its Analogs

Structural elucidation relies on a combination of techniques that probe the molecule's atomic connectivity and chemical environment. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are cornerstone methods for the definitive characterization of these compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring system. The substitution pattern will influence the multiplicity and chemical shifts of these protons, which are typically observed in the range of 7.0-8.5 ppm. researchgate.netnih.gov The proton of the sulfonamide group (-SO₂NH-) would likely appear as a singlet in the region of 8.78-10.15 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, with aromatic carbons resonating in the region of 110-167 ppm. dergipark.org.tr The carbon atom of the C=S group is expected to appear in a distinct region of the spectrum.

A study on 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole derivatives provides insight into the expected chemical shifts. For instance, aromatic protons were observed between 7.20-8.26 ppm, and aromatic carbons were seen in the 110.44-166.54 ppm range. dergipark.org.tr

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |

| Sulfonamide NH | 8.7 - 10.2 | - |

| Benzoxazole Carbons | - | 110 - 167 |

| C=S Carbon | - | >170 |

Note: The exact chemical shifts for this compound may vary and require experimental confirmation.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The sulfonamide group will give rise to strong asymmetric and symmetric stretching vibrations of the S=O bond, typically observed in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgresearchgate.net The N-H stretching of the sulfonamide will appear in the region of 3350-3250 cm⁻¹.

The benzoxazole ring system will show characteristic C=N stretching vibrations around 1630-1570 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while C-C in-ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub The C-S stretching vibration associated with the mercapto group is typically weaker and found in the fingerprint region.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretching | 1350 - 1310 |

| Sulfonamide (SO₂) | Symmetric Stretching | 1160 - 1140 |

| Sulfonamide (N-H) | Stretching | 3350 - 3250 |

| Benzoxazole (C=N) | Stretching | 1630 - 1570 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aromatic (C=C) | In-ring Stretching | 1600 - 1450 |

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M+H]⁺ or [M-H]⁻ would confirm its molecular weight.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion | Fragmentation Pathway | Resulting Fragment |

| [M+H]⁺ / [M-H]⁻ | Loss of SO₂ | [M - 64] |

| [M+H]⁺ / [M-H]⁻ | Cleavage of Ar-SO₂NH₂ bond | [Benzoxazole fragment]⁺/⁻ |

| [M+H]⁺ / [M-H]⁻ | Cleavage of SO₂-NH₂ bond | [Ar-SO₂]⁺/⁻ |

Advanced Analytical Approaches for Compound Purity and Stability Studies

Ensuring the purity and stability of pharmaceutical compounds is paramount. Advanced chromatographic and mass spectrometric techniques are employed for this purpose, offering high sensitivity and specificity.

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method, likely using a C18 column, would be suitable for this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (such as formic acid or acetic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.govimeko.infomdpi.com

A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any potential impurities. nih.gov The Diode Array Detector (DAD) provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment by confirming that the entire peak corresponds to a single component. researchgate.net

Interactive Data Table: Typical HPLC-DAD Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (e.g., 254 nm, 270 nm) |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of compounds and the characterization of impurities, even at trace levels. nih.govyoutube.com HRMS provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of the elemental composition of the parent compound and its impurities. thermofisher.comyoutube.com

When coupled with liquid chromatography (LC-HRMS), this technique is invaluable for stability studies, allowing for the identification and structural elucidation of degradation products. ijcpa.in The high resolving power of instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers can differentiate between molecules with very similar masses, which is crucial for impurity profiling in complex matrices. thermofisher.com

Crystallographic Analysis of this compound and Its Co-Crystals

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for the specific compound this compound. Consequently, detailed experimental parameters regarding its crystal structure, such as unit cell dimensions, space group, bond lengths, and bond angles, have not been reported.

Similarly, there is no published research detailing the synthesis and crystallographic analysis of co-crystals involving this compound. The formation of co-crystals is a significant area of crystal engineering, aimed at modifying the physicochemical properties of a target molecule through non-covalent interactions with a suitable co-former. However, in the case of this particular sulfonamide, studies exploring its potential to form co-crystals and the subsequent structural elucidation of such materials are not present in the accessible scientific literature.

Therefore, a detailed crystallographic analysis, including data tables of atomic coordinates, bond lengths, and angles for this compound or its co-crystals, cannot be provided at this time. Further research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the precise three-dimensional atomic arrangement of this compound in the solid state.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Pharmacophoric Features of the 2-Mercapto-1,3-benzoxazole-5-sulfonamide Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are crucial for its molecular interactions and biological activity. The benzoxazole (B165842) ring system, a bicyclic aromatic structure, serves as a rigid core that appropriately positions other functional groups for interaction with biological targets. tandfonline.com This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. tandfonline.com

Key pharmacophoric elements include:

The Sulfonamide Group (-SO₂NH₂): This is a critical zinc-binding group (ZBG) responsible for the potent inhibition of metalloenzymes like carbonic anhydrases (CAs). rsc.orgmdpi.com The nitrogen atom of the primary sulfonamide coordinates directly to the zinc ion in the enzyme's active site, anchoring the inhibitor. mdpi.com

The 2-Mercapto Moiety (-SH): This group can also act as a metal-coordinating group, particularly with the zinc ion in CAs, offering an alternative binding mode compared to the classical sulfonamide interaction. rsc.org Its presence introduces a unique electronic and steric profile and can participate in hydrogen bonding as a donor or acceptor.

Studies comparing 2-mercaptobenzoxazole (B50546) with its 5-sulfonamide derivative have shown that both moieties can independently contribute to enzyme inhibition, highlighting the scaffold's versatile interaction capabilities. rsc.org The combination of these features in one molecule—a rigid aromatic core, a primary sulfonamide, and a mercapto group—provides multiple points for target interaction and chemical modification.

Impact of Substituent Modifications on Research Activities

Modifying substituents on the this compound scaffold is a primary strategy for optimizing its activity, selectivity, and physicochemical properties. The electronic, steric, and lipophilic nature of these substituents plays a pivotal role in defining the molecule's interaction with its biological targets.

The electronic properties of substituents on the benzoxazole ring can significantly modulate the activity of the entire molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the pKa of the sulfonamide and mercapto moieties, influencing their ionization state and binding affinity.

For instance, the addition of the strongly electron-withdrawing sulfonamide group at the 5-position of the 2-mercaptobenzoxazole core alters the electronic distribution of the aromatic system. In the context of carbonic anhydrase inhibition, this modification provides a potent zinc-binding group. rsc.org Studies on related benzothiazole (B30560) derivatives have shown that the introduction of EWGs like a nitro (-NO₂) or trifluoromethyl (-CF₃) group can enhance antibacterial activity. scispace.com Specifically, a derivative with a trifluoromethyl group at the 6-position of 2-mercaptobenzothiazole (B37678) was identified as a potent and selective inhibitor of S. aureus strains. scispace.com Conversely, the substitution of electron-donating groups like methoxy (B1213986) (-OCH₃) has also been explored, leading to compounds with notable anthelmintic activity in related scaffolds. nih.gov The precise effect is target-dependent, but manipulating the electronic landscape of the aromatic core is a key tool in tuning the biological profile.

Table 1: Effect of Ring Substituents on Biological Activity of 2-Mercaptobenzoxazole/thiazole Derivatives

| Core Scaffold | Substituent | Position | Observed Activity | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzoxazole | -SO₂NH₂ | 5 | Carbonic Anhydrase Inhibition | rsc.org |

| 2-Mercaptobenzothiazole | -CF₃ | 6 | Potent inhibition of S. aureus (MIC: 3.12 µg/mL) | scispace.com |

| 2-Mercaptobenzothiazole | -NO₂ | 6 | Inhibition of E. coli (MIC: 25 µg/mL) | scispace.com |

| 2-Mercaptobenzothiazole | -OCH₃ | 4 (on a phenylazo moiety) | Maximum anthelmintic activity (60%) | nih.gov |

The size, shape (steric factors), and fat-solubility (lipophilicity) of substituents are fundamental to the SAR of this compound derivatives. These properties govern how well the molecule fits into its target's binding site and its ability to cross biological membranes.

In the design of carbonic anhydrase inhibitors, the "tail approach" is often employed, where modifications are made to parts of the molecule that are not directly involved in zinc binding. nih.gov For sulfonamide-based inhibitors, adding various alkyl, aryl, or heterocyclic moieties can lead to interactions with amino acid residues lining the active site cavity, significantly enhancing potency and selectivity. nih.gov For example, studies on benzenesulfonamides have shown that extending the molecule with triazole-linked moieties can result in low nanomolar inhibition of tumor-associated CA isoforms IX and XII. nih.gov

Lipophilicity, often quantified as LogP, is crucial. While some degree of lipophilicity is needed for membrane permeation, excessive lipophilicity can lead to poor solubility and non-specific binding. In a series of 2-thioacetamide linked benzoxazole-benzamide conjugates designed as VEGFR-2 inhibitors, variations in substituents on the terminal benzamide (B126) ring demonstrated a range of cytotoxic activities, underscoring the importance of optimizing steric and lipophilic properties for specific targets. tandfonline.com

Conformational Analysis and Bioisosteric Replacements

The 2-mercapto (-SH) or thiolate (-S⁻) moiety is a highly versatile functional group that plays a crucial role in the chemical and biological properties of the scaffold through its involvement in redox processes and metal coordination. nih.gov

Metal Coordination: The sulfur atom is a soft base and exhibits a strong affinity for soft acid metal ions. This is particularly relevant for metalloenzymes. In the case of carbonic anhydrases, the mercapto group can act as a zinc-binding group, providing an alternative mechanism of inhibition to the sulfonamide. rsc.org The ability of the benzoxazole-2-thiolate ligand to coordinate with platinum has been demonstrated, forming stable dinuclear Pt(II) and Pt(III) complexes. nih.gov In these structures, the thiolate acts as a bridging ligand, coordinating through both its nitrogen and sulfur atoms (N,S-donating). nih.gov This chelating ability is a key feature that can be exploited in the design of metal-based therapeutics or agents that target metalloenzymes. researchgate.netnih.gov

Redox Activity: The mercapto group can undergo oxidation-reduction reactions. For instance, the dinuclear platinum complexes bridged by benzoxazole-2-thiolate can be reversibly oxidized from a Pt(II)/Pt(II) state to a Pt(III)/Pt(III) state. nih.gov This redox activity suggests that derivatives could potentially interact with biological systems by modulating redox balance or by being activated or deactivated through metabolic redox processes.

Design Principles for Novel this compound Derivatives

Based on the established SAR, several design principles can be formulated for the creation of novel derivatives with enhanced potency, selectivity, and desired physicochemical properties.

Exploitation of Dual Binding Moieties: The scaffold contains two distinct metal-binding groups: the 5-sulfonamide and the 2-mercapto moiety. Novel designs can aim to optimize one group for primary anchoring while modifying the other to fine-tune selectivity or other properties. For example, the mercapto group could be alkylated to probe hydrophobic pockets while relying on the sulfonamide for primary target binding. rsc.org

Systematic "Tail" Modification: Applying the "tail approach" to the sulfonamide group is a proven strategy. nih.gov Novel derivatives can be synthesized by attaching a variety of fragments (e.g., alkyl chains, aromatic rings, heterocycles, sugar moieties) to the sulfonamide nitrogen (if it's secondary) or to other positions on the benzoxazole ring. This allows for the exploration of additional binding interactions within the target's active site, which can dramatically improve isoform selectivity, as seen with many carbonic anhydrase inhibitors. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to modulate activity and properties. The mercapto group (-SH) could be replaced with a hydroxyl (-OH) or amino (-NH₂) group to alter hydrogen bonding capacity and metal affinity. The benzoxazole core itself could be replaced with isosteric scaffolds like benzothiazole or benzimidazole (B57391) to investigate how the heteroatom influences activity and physical properties. tandfonline.com

Structure-Based Design: When the three-dimensional structure of the target protein is known, molecular docking and computational modeling can guide the rational design of new derivatives. nih.govnih.gov This approach allows for the prediction of binding modes and affinities, helping to prioritize synthetic targets. For instance, docking studies can reveal unoccupied pockets near the bound inhibitor, suggesting specific substituent modifications to improve binding. tandfonline.com

By integrating these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel compounds with optimized therapeutic potential.

Computational Chemistry and Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein.

For 2-Mercapto-1,3-benzoxazole-5-sulfonamide, molecular docking simulations are particularly relevant for understanding its interactions with enzymes such as carbonic anhydrases (CAs). The sulfonamide group is a well-known zinc-binding group, a key feature for the inhibition of metalloenzymes like CAs. Docking studies can reveal how the sulfonamide moiety coordinates with the zinc ion (Zn²⁺) in the active site of CA isoforms, such as hCA II and the tumor-associated hCA IX.

Key interactions that would be investigated in a docking study of this compound include:

Coordination with Zinc: The nitrogen atom of the deprotonated sulfonamide group is expected to form a coordinate bond with the catalytic Zn²⁺ ion.

Hydrogen Bonding: The oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, interacting with key amino acid residues like Thr199 and Thr200 in the CA active site. nih.gov The amino group of the sulfonamide can also act as a hydrogen bond donor.

Hydrophobic and Pi-Pi Interactions: The benzoxazole (B165842) ring system can engage in hydrophobic and π-π stacking interactions with aromatic residues in the active site, such as His94, which contributes to the stability of the ligand-protein complex. nih.gov

These simulations provide a structural hypothesis for the compound's mechanism of action and can guide the design of more potent and selective derivatives. The binding affinity is often estimated through scoring functions, which rank different binding poses.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and understanding the dynamic nature of the binding interactions.

For the this compound-protein complex, an MD simulation, typically on the nanosecond scale, would be performed to:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, one can determine if the binding pose predicted by docking is stable. A stable complex will show minimal fluctuations in its RMSD. nih.gov

Analyze Binding Interactions: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. This helps to identify the most critical interactions for binding.

Evaluate Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic model of the interaction.

Analyses derived from MD trajectories, such as root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA), can further confirm the stability of the binding. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules.

DFT calculations are used to optimize the molecular geometry and determine various electronic properties of this compound. researchgate.netnih.gov These properties, known as reactivity descriptors, help in understanding the molecule's chemical behavior.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.

MEP (Molecular Electrostatic Potential): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites, typically colored red) and electron-poor regions (nucleophilic attack sites, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide and the oxazole (B20620) ring, and positive potential near the hydrogen atoms of the sulfonamide and the mercapto group.

These calculations are fundamental for understanding the molecule's intrinsic properties that govern its interactions with biological targets. researchgate.net

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique applied to MD simulation trajectories to estimate the binding free energy of a ligand to a protein. nih.gov It offers a balance between computational accuracy and efficiency.

The binding free energy (ΔG_bind) is calculated by considering the energies of the complex, the protein, and the ligand in both the gas phase (molecular mechanics) and solution (solvation energies). The solvation energy is typically divided into polar (calculated using the Poisson-Boltzmann equation) and non-polar (calculated based on the solvent-accessible surface area) components. rsc.org

Applying MM/PBSA to the MD simulation of this compound bound to a target protein would provide a more quantitative estimate of its binding affinity than docking scores alone. rsc.org This method can also decompose the total binding energy into contributions from individual amino acid residues, highlighting the key residues responsible for the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like benzoxazole benzenesulfonamides, a 3D-QSAR model can be developed. chemijournal.comresearchgate.net

The process involves:

Data Set: A series of structurally related benzoxazole sulfonamides with experimentally determined biological activities (e.g., IC₅₀ values) is required. chemijournal.com

Molecular Alignment: The compounds are aligned based on a common scaffold.

Descriptor Calculation: Molecular fields, such as steric and electrostatic fields (used in CoMFA - Comparative Molecular Field Analysis) or similarity indices (used in CoMSIA - Comparative Molecular Similarity Indices Analysis), are calculated around the aligned molecules. nih.gov

Model Generation: Statistical methods, like Partial Least Squares (PLS) regression, are used to create a model that correlates the variations in these fields with the variations in biological activity. researchgate.net

A predictive QSAR model for this class of compounds could identify the key structural features that enhance or diminish activity. chemijournal.comjbclinpharm.org For instance, it might reveal that bulky substituents at a particular position on the benzoxazole ring are favorable for activity, while electronegative groups at another position are detrimental. This information is invaluable for designing new, more potent analogs. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is often used in conjunction with QSAR. chemijournal.com

In Silico ADME Prediction for Drug-Likeness and Pharmacokinetic Properties

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools can predict these properties based on the molecule's structure, saving significant time and resources in the early stages of drug discovery. chula.ac.thnih.gov

For this compound, various ADME parameters can be computationally predicted:

Drug-Likeness: Rules like Lipinski's Rule of Five are used to assess the oral bioavailability of a compound. These rules consider properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. chula.ac.th

Pharmacokinetic Properties: Various models can predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with drug transporters like P-glycoprotein. chula.ac.th

The table below summarizes some computed properties for this compound, which are essential for these predictions. nih.gov

| Property | Predicted Value | Significance |

| Molecular Weight | 230.3 g/mol | Complies with Lipinski's Rule (< 500) |

| XLogP3 | 0.3 | Indicates good solubility and permeability |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤ 10) |

| Polar Surface Area | 122 Ų | Influences cell permeability |

These in silico predictions suggest that this compound possesses favorable drug-like properties, making it a promising candidate for further investigation. chula.ac.thnih.gov

Mechanistic Investigations of Biological Activities in Vitro/non Clinical Models

Studies on Enzyme Inhibition Mechanisms

The sulfonamide moiety is a cornerstone of carbonic anhydrase (CA) inhibitors, and compounds incorporating this functional group are investigated for their selective inhibition of various CA isoforms. semanticscholar.org Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibition mechanism of sulfonamides typically involves the coordination of the sulfonamide group directly with the Zn2+ ion in the enzyme's active site. semanticscholar.org

A derivative of 2-mercaptobenzoxazole (B50546) containing a sulfonamide group, referred to as compound 2 in a 2020 study, demonstrated potent and selective inhibitory activity against several human carbonic anhydrase (hCA) isoforms. rsc.org Unlike its parent compound, 2-mercaptobenzoxazole , which required a 6-hour incubation to show inhibition, the sulfonamide derivative (compound 2 ) displayed inhibitory effects within 15 minutes. This suggests the sulfonamide group acts as the primary coordinating species for the zinc ion, rather than the thiol group. rsc.org

The compound showed marked selectivity for the tumor-associated transmembrane isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. rsc.org Specifically, it effectively inhibited hCA IX and XII with inhibition constants (Kᵢs) of 30 nM and 7 nM, respectively. In contrast, it was a poor inhibitor of the cytosolic isoforms hCA I and II, with Kᵢ values of 2.9 μM and 0.48 μM, respectively. rsc.org This isoform selectivity is a critical aspect in the development of targeted therapies, as different CA isoforms are implicated in various physiological and pathological processes, including glaucoma, epilepsy, and cancer. mdpi.comnih.gov The preferential inhibition of tumor-associated isoforms like hCA IX and XII, which are involved in regulating pH in the tumor microenvironment, highlights the potential of such compounds in oncology research. semanticscholar.orgnih.gov

| Compound | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| 2-Mercapto-1,3-benzoxazole-5-sulfonamide (Compound 2) | 2.9 µM | 0.48 µM | 30 nM | 7 nM | rsc.org |

| Acetazolamide (Reference Inhibitor) | 250 nM | 12 nM | 25 nM | 5.7 nM | rsc.org |

Sulfonamide-based compounds are a well-established class of antibiotics that function by inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. nih.gov This pathway is essential for the production of nucleic acids in bacteria. emerginginvestigators.org DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) with p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. nih.gov This enzyme is an ideal antibacterial target because it is necessary for bacterial survival but is absent in higher organisms like humans. emerginginvestigators.org

The mechanism of action for sulfonamides involves competitive inhibition. emerginginvestigators.org Due to their structural similarity to the natural substrate pABA, sulfonamides bind to the pABA-binding pocket of the DHPS active site. emerginginvestigators.orgresearchgate.net This binding event prevents the normal substrate from accessing the enzyme, thereby blocking the folate synthesis pathway and inhibiting bacterial growth. researchgate.netsemanticscholar.org Some research also suggests that sulfonamides can act as prodrugs that form dead-end conjugates with pterin (B48896), effectively sequestering the pterin pools required for folate synthesis. researchgate.net The development of resistance through mutations in the DHPS enzyme has compromised the efficacy of many sulfa drugs, driving research into new inhibitors that can overcome these resistance mechanisms. nih.gov

Beyond carbonic anhydrase and DHPS, the structural motifs present in this compound suggest potential interactions with other enzyme systems.

Kinases: Certain nitrogen-based heterocyclic compounds have been suggested to interfere with critical signaling pathways in cancer cells, such as the AKT/mTOR pathway. nih.gov AKT, a serine/threonine-protein kinase, is a crucial node in pathways that regulate cell survival, proliferation, and cell cycles. nih.gov Disruption of this pathway is a mechanism of action for some cytotoxic agents.

Efflux Pumps: In bacteria, a major mechanism of antibiotic resistance is the active efflux of drugs from the cell by transporter proteins, such as those from the resistance–nodulation–division (RND) superfamily. nih.gov These pumps expel a wide range of structurally diverse compounds, reducing the intracellular concentration of an antibiotic below its effective threshold. nih.gov The development of efflux pump inhibitors (EPIs) is a strategy to restore the activity of existing antibiotics. nih.gov Compounds that can inhibit these pumps are of significant interest, as they could be used in combination therapies to overcome multidrug resistance.

Mitochondrial Targets: In microbial models, particularly fungi, mitochondria are a key target for antimicrobial agents. nih.gov The mitochondrial electron transport chain is a common target; for instance, succinate (B1194679) dehydrogenase inhibitors (SDHIs) block complex II, while strobilurins inhibit complex III, both disrupting ATP generation. nih.gov Furthermore, because mitochondrial ribosomes are similar to bacterial ribosomes, they are susceptible to various antibacterial drugs that inhibit protein synthesis. nih.gov

Interaction with Cellular Pathways in Non-Clinical Cell Line Models

Benzoxazole-based sulfonamides have demonstrated antiproliferative activity in various cancer cell lines. A 2024 study on a series of these compounds found them to be cytotoxic, particularly in the colorectal cancer cell lines HT-29 and HCT116. nih.gov The mechanism of cytotoxicity was linked to the induction of caspase activation, a key step in the apoptotic pathway, and cell-cycle arrest. nih.gov

Other studies on related nitrogenous heterocyclic compounds have identified additional cytotoxic mechanisms. One established mechanism is the inhibition of tubulin polymerization. nih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov Furthermore, some sulfonamide derivatives have been shown to target topoisomerases I and II, enzymes that are critical for managing DNA topology during replication and transcription. researchgate.net The cytotoxic effects of various sulfonamide-containing compounds have been evaluated across a spectrum of cancer cell lines, as illustrated in the table below, which shows the IC₅₀ values for representative compounds from different studies.

| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Nitrogenous Heterocycle (Compound 8) | MDA-MB-231 (Breast) | 4.7 | nih.gov |

| Nitrogenous Heterocycle (Compound 9) | MDA-MB-231 (Breast) | 17.02 | nih.gov |

| Nitrogenous Heterocycle (Compound 8) | HCT8 (Colorectal) | 29.53 | nih.gov |

| Nitrogenous Heterocycle (Compound 9) | HCT8 (Colorectal) | 13.20 | nih.gov |

| Sulfanilamide-1,2,3-triazole hybrid (Compound 203) | MGC-803 (Gastric) | 0.4 | researchgate.net |

In microbial cells, compounds can interfere with various essential processes. One of the most significant challenges in treating microbial infections is multidrug resistance, often mediated by efflux pumps that expel antimicrobial agents from the cell. nih.gov As discussed previously, inhibiting these pumps is a key therapeutic strategy. The synergy between the low permeability of the outer membrane in Gram-negative bacteria and the action of active efflux transporters provides a formidable defense against drugs. nih.gov Therefore, compounds that can act as efflux pump inhibitors (EPIs) could potentially restore the efficacy of antibiotics that are otherwise rendered ineffective. While specific studies on this compound as an EPI were not detailed in the reviewed literature, its chemical class aligns with scaffolds investigated for such activity.

Another critical process in fungi is the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The inhibition of enzymes in the ergosterol biosynthesis pathway, particularly lanosterol (B1674476) 14α-demethylase, is the mechanism of action for azole antifungal drugs. While direct evidence linking benzoxazole (B165842) sulfonamides to sterol synthesis inhibition is not prominent, it remains a fundamental pathway for antimicrobial intervention.

Analysis of Binding Modes and Molecular Interactions in Protein Complexes

In vitro and structural studies have elucidated the binding mechanism of this compound, particularly its interaction with human carbonic anhydrase II (hCA II), a well-established drug target. These investigations reveal a distinct binding mode compared to its parent compound, 2-mercaptobenzoxazole, highlighting the critical role of the sulfonamide group in molecular recognition and inhibition.

X-ray crystallography studies of the hCA II complex with this compound demonstrate a binding orientation where the sulfonamide moiety is the primary interacting group with the enzyme's active site. rsc.org This interaction is canonical for sulfonamide-based carbonic anhydrase inhibitors. The sulfonamide group directly coordinates with the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cavity. rsc.org This coordination displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the enzyme's catalytic activity, leading to inhibition.

In this binding conformation, the 2-mercaptobenzoxazole ring of the inhibitor is significantly reoriented, rotated by approximately 180° when compared to the binding of 2-mercaptobenzoxazole itself. rsc.org Consequently, the exocyclic sulfur atom of the mercapto group points towards the entrance of the active site. rsc.org

The binding mode of this compound underscores the dominance of the sulfonamide group in directing the interaction with carbonic anhydrases. While the 2-mercaptobenzoxazole scaffold provides a framework, it is the sulfonamide's coordination to the zinc ion that anchors the inhibitor in the active site, a characteristic feature of this class of inhibitors. rsc.org

Table 1: Summary of Molecular Interactions between this compound and hCA II

| Interacting Moiety of Inhibitor | Target in hCA II Active Site | Type of Interaction | Reference |

| Sulfonamide group | Catalytic Zinc ion (Zn²⁺) | Coordination | rsc.org |

| Inhibitor molecule | Threonine 200 (Thr200) | Water-mediated hydrogen bond | rsc.org |

| Inhibitor molecule | Proline 201 (Pro201) | Water-mediated hydrogen bond | rsc.org |

Exploration of Research Applications

Antimicrobial Research Applications (in vitro)

The benzoxazole (B165842) scaffold is a constituent of many compounds investigated for their potential to inhibit the growth of pathogenic microorganisms. researchgate.net Derivatives of 2-mercaptobenzoxazole (B50546), in particular, have been a focus of antimicrobial research due to their diverse biological activities. humanjournals.com

Antibacterial Activity Against Specific Strains

Derivatives of 2-mercaptobenzoxazole have demonstrated notable in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. humanjournals.com For instance, certain Schiff base derivatives have been screened against bacteria such as Bacillus subtilis, Escherichia coli, Salmonella paratyphi, Proteus mirabilis, and Klebsiella pneumoniae. humanjournals.com One study highlighted a derivative that was particularly effective against Klebsiella pneumoniae and Salmonella paratyphi. humanjournals.com

Sulfonamide derivatives are recognized for their broad-spectrum antimicrobial action, showing effectiveness against Gram-positive and some Gram-negative bacteria like Escherichia coli, Klebsiella, Salmonella, and Shigella species. ijsr.net The incorporation of a sulfonamide group into the benzoxazole structure is a strategy aimed at developing new antimicrobial agents. ijsr.net In one study, newly synthesized N-1,3-Benzoxazol-2-yl benzene (B151609) sulfonamides showed good potency against different bacterial strains. ijsr.net Specifically, two compounds, N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamide and 4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamide, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. ijsr.net

Another study on 2-mercaptobenzothiazole (B37678) derivatives, which are structurally similar to benzoxazoles, identified compounds with potent activity, showing MIC values as low as 3.12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. nih.gov

| Compound Type | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 2-Mercaptobenzothiazole derivative | Staphylococcus aureus | 3.12 µg/mL |

| 2-Mercaptobenzothiazole derivative | Escherichia coli | 25 µg/mL |

| 2-Mercaptobenzoxazole derivative (ZS6) | Bacteria (unspecified) | 7.81 µg/mL |

| Benzoxazole derivative (Compound III) | Staphylococcus aureus | 25 µg/mL |

| Benzoxazole derivative (Compound II) | Staphylococcus aureus | 50 µg/mL |

| Benzoxazole derivatives (Compounds II & III) | Gram-negative bacteria | 200 µg/mL |

Antifungal Activity Against Specific Strains (e.g., Candida spp.)

The benzoxazole nucleus is also a key pharmacophore in the development of antifungal agents. nih.gov Research has demonstrated the in vitro efficacy of 2-mercaptobenzoxazole derivatives against various fungal pathogens, including several Candida species. nih.govscilit.com

In one study, a series of N-phenacyl derivatives of 2-mercaptobenzoxazole were screened against different Candida strains. nih.gov A specific derivative, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone, exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida albicans SC5314. nih.gov Other derivatives also showed inhibitory activity against azole-resistant C. albicans and C. glabrata. nih.gov The antifungal action of these benzoxazoles is believed to be pleiotropic, affecting total sterol content and mitochondrial respiration. nih.gov

Another investigation found that a specific 2-mercaptobenzoxazole derivative, S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate (ZS1), demonstrated higher antifungal activity than the standard drug miconazole. researchgate.net Benzoxazole derivatives have also shown potent activity against Candida krusei with MIC values as low as 15.6 µg/mL. scilit.com

| Compound Derivative | Fungal Strain | Activity (MIC) |

|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans SC5314 | 16 µg/mL |

| Benzoxazole Derivative (Compound 1) | Candida krusei | 15.6 µg/mL |

| Benzoxazole Derivative (Compound 1) | Candida albicans | 62.5 µg/mL |

| Benzoxazole Derivative (Compound 1) | Candida tropicalis | 125.0 µg/mL |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Benzoxazole derivatives have been identified as a promising class of compounds in this area. nih.gov A study involving a series of 2-benzylsulfanyl derivatives of benzoxazole evaluated their in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The dinitro derivatives in this series showed significant activity against both sensitive and resistant strains. nih.gov

In other research, nitrotriazole-based sulfonamides have been screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Three such compounds demonstrated potent activity with MIC values as low as 1.56 µM and 3.13 µM. uthscsa.edu While these are not benzoxazole derivatives, the findings highlight the potential of the sulfonamide group in antitubercular drug discovery. Some coupled mercaptobenzimidazole derivatives have also shown potent antitubercular activity with MIC values of 1.6 µg/ml. researchgate.net

Anti-inflammatory Research Applications (in vitro/non-clinical models)

Benzoxazole derivatives have been investigated for their potential as anti-inflammatory agents. nih.govmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting cyclooxygenase (COX) enzymes, and research has been directed towards developing selective COX-2 inhibitors to reduce side effects. nih.gov

A series of benzoxazolone derivatives were synthesized and tested for their in vitro anti-inflammatory activity. nih.gov Several compounds demonstrated significant inhibitory activity against the pro-inflammatory cytokine IL-6, with IC50 values as low as 5.09 ± 0.88 μM and 5.43 ± 0.51 μM. nih.gov These compounds were found to competitively inhibit the binding between a probe and the myeloid differentiation protein 2 (MD2), which is a key adaptor protein in the inflammatory process. nih.gov The most active compound was shown to bind directly to the MD2 protein. nih.gov

Other studies have also confirmed the anti-inflammatory potential of 2-substituted benzoxazole derivatives, suggesting they could be candidates for the development of selective COX-2 inhibitors. nih.gov

| Compound | Target | Activity (IC50) |

|---|---|---|

| Compound 3g | IL-6 | 5.09 ± 0.88 µM |

| Compound 3d | IL-6 | 5.43 ± 0.51 µM |

| Compound 3c | IL-6 | 10.14 ± 0.08 µM |

Anticancer Research Applications (in vitro cytotoxicity in cell lines)

The benzoxazole scaffold is present in numerous compounds explored for their anticancer properties. nih.gov Derivatives of 2-mercaptobenzoxazole have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. nih.gov

In one study, a series of 2-mercaptobenzoxazole derivatives were tested against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines. nih.gov Several compounds exhibited potent antiproliferative activity, with IC50 values ranging from 2.14 to 19.34 µM. nih.gov One particularly active compound demonstrated a broad antitumor pattern with IC50 values of 6.83 µM (HepG2), 3.64 µM (MCF-7), 2.14 µM (MDA-MB-231), and 5.18 µM (HeLa). nih.gov This compound was also found to inhibit several protein kinases, including EGFR, HER2, VEGFR2, and CDK2, and to induce apoptosis. nih.gov

Another study described the synthesis and cytotoxic evaluation of cyclic amine-containing benzoxazole derivatives. researchgate.net These compounds were found to be more effective against human breast cancer (MCF-7) and lung cancer (A549) cells compared to cervical (HeLa) and colon (SW-480) cancer cells, with some compounds showing IC50 values as low as 17.31 µM against HeLa cells. researchgate.net

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Compound 6b | MDA-MB-231 (Breast) | 2.14 µM |

| Compound 6b | MCF-7 (Breast) | 3.64 µM |

| Compound 6b | HeLa (Cervical) | 5.18 µM |

| Compound 6b | HepG2 (Liver) | 6.83 µM |

| Compound 5c | HeLa (Cervical) | 17.31 µM |

Carbonic Anhydrase Inhibitor Research (in vitro)

Human carbonic anhydrases (hCAs) are a family of zinc-containing enzymes involved in various physiological processes. nih.govmdpi.com The inhibition of specific hCA isoforms has therapeutic potential for a range of diseases. mdpi.com While sulfonamides are a classic class of carbonic anhydrase inhibitors, research has expanded to other scaffolds, including 2-mercaptobenzoxazoles.

A derivative of 2-mercaptobenzoxazole containing a sulfonamide moiety in the 5-position of the benzoxazole ring has been synthesized and evaluated as a carbonic anhydrase inhibitor. This compound, 2-Mercapto-1,3-benzoxazole-5-sulfonamide, demonstrated poor inhibition of the cytosolic isoforms hCA I and hCA II, with Ki values of 2.9 µM and 0.48 µM, respectively. However, it was found to be a highly effective inhibitor of the tumor-associated isoforms hCA IX and hCA XII, with Ki values of 30 nM and 7 nM, respectively.

This research indicates that the 2-mercaptobenzoxazole scaffold can serve as an interesting lead compound for developing selective carbonic anhydrase inhibitors, potentially offering an alternative to the classical sulfonamides.

| Compound | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|---|---|---|---|

| This compound | 2.9 µM | 0.48 µM | 30 nM | 7 nM |

| 2-Mercaptobenzoxazole | 88.4 µM | 0.97 µM | 20.7 µM | 1.9 µM |

| Acetazolamide (Standard) | 250 nM | 12 nM | 26 nM | 6 nM |

Antioxidant Research (in vitro)

There is no specific in vitro antioxidant research available for this compound in the sources consulted. While it is theorized that mercapto-containing compounds may possess redox activity that contributes to antioxidant effects, empirical data from studies on this particular molecule is absent.

Other Investigated Research Areas

Corrosion Inhibition Studies

No studies specifically investigating the corrosion inhibition properties of this compound were identified. Research in this field has focused on other related sulfur-containing heterocyclic compounds, but not on this specific sulfonamide derivative.

Potential as Multi-Kinase Inhibitors in Pre-clinical Settings

The potential of this compound as a multi-kinase inhibitor has not been specifically documented in preclinical research. Studies on other 2-mercaptobenzoxazole derivatives have shown that this chemical scaffold can be used to design potent multi-kinase inhibitors. For example, a series of twelve compounds derived from 2-mercaptobenzoxazole were synthesized and tested for their ability to inhibit various protein kinases and their antiproliferative activity against several cancer cell lines. mdpi.com

In that study, certain derivatives demonstrated significant inhibitory activity against kinases such as EGFR, HER2, VEGFR2, and CDK2, with IC₅₀ values in the micromolar and sub-micromolar range. mdpi.com However, the precise chemical structures of the most active compounds in that series were not identified as this compound. Therefore, no specific data on the kinase inhibitory potential of the subject compound can be provided.

Future Directions and Interdisciplinary Research Prospects

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of benzoxazole (B165842) derivatives has evolved significantly, moving beyond traditional condensation reactions. Future strategies for creating complex derivatives of 2-Mercapto-1,3-benzoxazole-5-sulfonamide will likely focus on efficiency, sustainability, and the introduction of diverse functional groups.

Modern synthetic methodologies applicable to this scaffold include the use of novel catalysts and reaction conditions to improve yields and reduce reaction times. nih.gov Nanocatalysts, such as magnetic nanoparticles like Fe3O4@SiO2-SO3H, offer advantages like high efficiency, simple separation, and reusability, making them suitable for greener synthesis protocols. ajchem-a.comajchem-a.com Another promising area is the use of Brønsted acidic ionic liquids, which can act as recoverable green catalysts for the condensation and aromatization steps in benzoxazole synthesis, often in solvent-free conditions. nih.gov These advanced methods provide pathways to synthesize a diverse library of derivatives by reacting substituted 2-aminophenols with a wide range of aldehydes, ketones, or carboxylic acids. nih.govhumanjournals.com

| Synthetic Method | Catalyst/Reagent | Key Advantages | Relevant Derivatives |

| Nanocatalysis | Fe3O4@SiO2-SO3H | Environmentally friendly, high yield, catalyst is magnetically separable and reusable. ajchem-a.comajchem-a.com | 2-Arylbenzoxazoles |

| Ionic Liquid Catalysis | Brønsted acidic ionic liquid gel | Green catalyst, high yields, solvent-free conditions, reusable catalyst. nih.gov | Substituted benzoxazoles |

| Electrochemical Synthesis | Constant current electrolysis | Green, air-assisted method for forming sulfonamides via oxidative coupling. researchgate.net | Sulfonamide derivatives |

| Multi-component Reactions | Various | High atom economy, reduced reaction times, operational simplicity. nih.gov | Complex heterocyclic systems |

These strategies will enable the systematic modification of the benzoxazole core, the mercapto group, and the sulfonamide moiety to explore structure-activity relationships (SAR) comprehensively.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel compounds. researchgate.netbpasjournals.com For derivatives of this compound, these computational tools can be applied at various stages of the design process.

| AI/ML Technique | Application in Drug Design | Predicted Properties |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. tandfonline.com | Binding affinity, inhibitory concentration (IC50) |

| Virtual High-Throughput Screening (vHTS) | Rapidly screen large compound libraries against a target. nih.gov | Docking scores, potential for binding |

| De Novo Design | Generate novel molecular structures with desired properties. nih.gov | Novelty, synthetic accessibility, desired activity |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. tandfonline.com | Solubility, permeability, potential toxicity |

By integrating these AI and ML approaches, researchers can design more potent and selective derivatives of this compound while reducing the time and cost associated with drug development. researchgate.netbpasjournals.com

Mechanistic Elucidation at the Molecular Level

A deep understanding of how this compound and its derivatives interact with their biological targets is crucial for rational drug design. While the mercaptobenzoxazole scaffold can act as a zinc-binding moiety, the presence of the sulfonamide group introduces a canonical zinc-binding function that can dictate the molecule's orientation within an enzyme's active site. rsc.org

Structural biology techniques, particularly X-ray crystallography, are invaluable for elucidating these interactions. For instance, studies on a derivative containing the 2-mercaptobenzoxazole-5-sulfonamide core have shown that it binds to human carbonic anhydrase II (hCA II) with the sulfonamide moiety coordinating the catalytic zinc ion. rsc.org This binding mode forces the 2-mercaptobenzoxazole (B50546) ring to orient towards the exit of the active site cavity. rsc.org

| Interaction Type | Interacting Groups | Target Residue/Component | Significance |

| Metal Coordination | Sulfonamide moiety | Catalytic Zinc (Zn2+) ion | Anchors the inhibitor in the active site. rsc.org |

| Hydrogen Bonding | Inhibitor molecule | Thr200 and Pro201 (water-mediated) | Stabilizes the inhibitor-enzyme complex. rsc.org |

| Spatial Orientation | 2-mercaptobenzoxazole ring | Points toward the active site exit | Influences selectivity and potential for further modification. rsc.org |

Future research should focus on obtaining crystal structures of this compound with other potential targets to understand the molecular basis of its activity and selectivity. Molecular docking and simulation studies can further complement this research by predicting binding modes and energies for novel derivatives against various targets. semanticscholar.org

Exploration of Novel Bio-targets and Pathways

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov This versatility suggests that this compound and its derivatives may have therapeutic potential beyond their known activity as carbonic anhydrase inhibitors.

One major area of exploration is in oncology, where benzoxazole derivatives have been shown to inhibit various protein kinases crucial for cancer progression. mdpi.com Potential targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). mdpi.comnih.gov The sulfonamide group is also a key pharmacophore in many established antibacterial drugs, suggesting that derivatives could be developed as novel antimicrobial agents by targeting essential bacterial enzymes like dihydropteroate (B1496061) synthase. nih.govnih.gov Additionally, benzoxazole-containing compounds have shown promise as inhibitors of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), opening avenues for developing new anti-inflammatory agents. jocpr.com

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | VEGFR-2, EGFR, HER2, CDK2 mdpi.com | Oncology |

| Bacterial Enzymes | Dihydropteroate synthase, MurE ligase nih.gov | Infectious Diseases |

| Inflammatory Cytokines | TNF-α, IL-6 jocpr.com | Inflammatory Disorders |

| Bacterial Topoisomerases | DNA gyrase, Topoisomerase IV researchgate.net | Infectious Diseases |

Systematic screening of derivatives against these and other target families could uncover novel therapeutic applications for this chemical scaffold.

Collaborative Research Opportunities in Chemical Biology and Materials Science

The unique properties of the benzoxazole ring system extend its utility beyond medicine into the realms of chemical biology and materials science. This creates opportunities for interdisciplinary collaborations to develop novel tools and materials.

In chemical biology, benzoxazole derivatives are recognized for their fluorescent properties, making them valuable as probes for sensing anions and metal cations or as dyes in biological imaging. researchgate.net By modifying the this compound structure, researchers could develop specific fluorescent probes to track biological processes or localize within specific cellular compartments.

In materials science, the aromatic and heterocyclic nature of benzoxazoles makes them candidates for the development of organic electronic materials. mdpi.com Research into functionalized benzoxazoles has highlighted their potential in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.com Collaborative efforts between synthetic chemists and materials scientists could explore how the sulfonamide and mercapto groups influence the electronic and optical properties of these materials, potentially leading to the creation of novel functional polymers or molecular switches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Mercapto-1,3-benzoxazole-5-sulfonamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves heterocyclization of thiosemicarbazides with carbon disulfide under controlled conditions (e.g., reflux in ethanol) to form the benzoxazole core. Subsequent sulfonylation at the 5-position requires precise stoichiometry of sulfonic acid derivatives. Key intermediates can be characterized via 1H NMR (to confirm substitution patterns) and IR spectroscopy (to verify sulfonamide and mercapto groups) .

- Critical Step : Ensure anhydrous conditions during sulfonylation to avoid hydrolysis of the sulfonamide group.

Q. How should researchers handle and store this compound to prevent degradation?

- Best Practices :

- Store under inert gas (e.g., argon) at –20°C to minimize oxidation of the mercapto (–SH) group.

- Avoid prolonged exposure to light, as benzoxazole derivatives are prone to photodegradation.

- Use reducing agents (e.g., DTT) in solution to stabilize the thiol group during experiments .

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

- Tools :

- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA).

- Elemental analysis (C, H, N, S) to verify stoichiometry.

- Mass spectrometry (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. How does the sulfonamide substituent at the 5-position influence the compound’s biological activity compared to other benzoxazole derivatives?

- Structure-Activity Relationship (SAR) : The sulfonamide group enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes). Derivatives lacking this group show reduced antimicrobial and anticancer activity in vitro .

- Experimental Design : Compare IC50 values of this compound against analogs (e.g., 2-Mercapto-5-methoxybenzimidazole) in enzyme inhibition assays .

Q. What mechanistic pathways explain the compound’s antimicrobial and anticancer properties?

- Hypothesized Mechanisms :

- Antimicrobial : Disruption of bacterial cell membranes via thiol-mediated interactions.

- Anticancer : Induction of apoptosis by inhibiting thioredoxin reductase, a redox-sensitive enzyme overexpressed in cancer cells.

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Troubleshooting :

- Verify compound purity (>95% by HPLC) and storage conditions.

- Standardize assay protocols (e.g., cell line selection, incubation time).

- Perform dose-response curves to confirm reproducibility .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vivo studies?

- Approaches :

- Use cyclodextrin-based encapsulation to protect the mercapto group from oxidation.

- Adjust buffer pH to 6.5–7.0 to minimize hydrolysis of the benzoxazole ring.

- Monitor stability via LC-MS over 24-hour periods .

Q. How can computational methods predict binding modes of this compound with molecular targets?

- Protocol :

Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase IX).

Validate predictions with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.